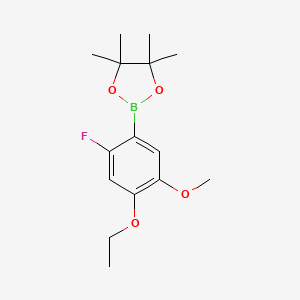

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester

Description

Propriétés

IUPAC Name |

2-(4-ethoxy-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO4/c1-7-19-13-9-11(17)10(8-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h8-9H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRUFOVVFFSEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Substituted Aryl Halide Precursor

The starting material, 1-chloro-3-fluoro-4-ethoxy-5-methoxybenzene, must be synthesized through sequential functionalization. A plausible route involves:

Lithiation and Boron Trapping

Following established protocols for analogous systems, the aryl chloride undergoes halogen-lithium exchange at low temperatures (−78°C) using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF). The resultant aryl lithium species reacts with trimethyl borate (B(OMe)<sub>3</sub>), forming a boronate intermediate (Figure 1A).

Key Reaction Parameters

Hydrolysis and Acidification

The boronate intermediate is hydrolyzed with aqueous potassium hydroxide (KOH, 1M) to yield the trihydroxyborate salt, which is subsequently acidified with hydrochloric acid (HCl, 1M) to precipitate the boronic acid. Isolation via filtration and drying under vacuum affords the crude product.

Pinacol Esterification

The boronic acid is refluxed with 2,3-dimethyl-2,3-butanediol (pinacol) in toluene using a Dean-Stark trap to remove water. Catalytic p-toluenesulfonic acid (PTSA) accelerates the reaction, achieving equilibration toward the ester (Figure 1B).

Optimization Insights

-

Solvent: Toluene (enables azeotropic water removal).

-

Molar ratio: 1:1.2 boronic acid to pinacol for complete conversion.

-

Yield: 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Palladium-Catalyzed Miyaura Borylation

Substrate Preparation: Aryl Bromide Synthesis

For this route, 4-ethoxy-2-fluoro-5-methoxybromobenzene is required. Synthesis involves bromination of the pre-substituted benzene derivative using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl<sub>4</sub>, reflux).

Miyaura Coupling Conditions

The aryl bromide reacts with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of palladium acetate (Pd(OAc)<sub>2</sub>) and tricyclohexylphosphine (PCy<sub>3</sub>) in dimethylformamide (DMF) at 80°C. Potassium acetate (KOAc) acts as a base, facilitating transmetalation (Figure 2).

Performance Metrics

-

Catalyst loading: 5 mol% Pd(OAc)<sub>2</sub>.

-

Reaction time: 12–18 hours.

-

Yield: 60–75% (lower than lithiation due to steric hindrance from ethoxy/methoxy groups).

Comparative Analysis of Methods

| Parameter | Halogen-Lithium Exchange | Miyaura Borylation |

|---|---|---|

| Starting material complexity | High (requires aryl chloride) | Moderate (aryl bromide) |

| Reaction conditions | Cryogenic (−78°C) | Elevated (80°C) |

| Functional group tolerance | Sensitive to protic groups | Broad |

| Yield range | 70–85% | 60–75% |

| Scalability | Moderate | High |

The lithiation route offers superior yields but demands stringent temperature control. Miyaura borylation, while less efficient for electron-deficient arenes, is advantageous for scalable synthesis.

Challenges and Mitigation Strategies

Stabilization of Boronic Acid

Protodeboronation is minimized by:

-

Rapid workup after acidification.

-

Storing intermediates under inert atmospheres.

Characterization and Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J = 8.2 Hz, 1H), 6.80 (d, J = 12.4 Hz, 1H), 4.10 (q, J = 7.0 Hz, 2H), 3.85 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H), 1.25 (s, 12H).

-

<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>): δ −112.5 (s).

-

HRMS (ESI+) : m/z calculated for C<sub>15</sub>H<sub>21</sub>BO<sub>4</sub>F [M+H]<sup>+</sup>: 311.1562; found: 311.1564.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with no detectable protodeboronation byproducts.

Industrial and Research Applications

This boronic ester serves as a pivotal intermediate in Suzuki-Miyaura cross-couplings for pharmaceutical synthesis, particularly in constructing biaryl motifs found in kinase inhibitors . Its stability under diverse reaction conditions makes it preferable to boronic acids in multi-step syntheses.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenols, while substitution reactions can produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

Organic Synthesis

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester is primarily used as a building block in organic synthesis. Its ability to participate in various reactions, particularly the Suzuki-Miyaura coupling reaction, makes it valuable for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Reacts with aryl or vinyl halides in the presence of palladium catalysts to form biaryls. |

| Protodeboronation | Under certain conditions, the boronic ester group can be removed to yield corresponding phenyl derivatives. |

Medicinal Chemistry

The compound's unique structure allows it to serve as a precursor in drug development. Its ability to form stable carbon-carbon bonds enables the synthesis of complex pharmaceutical compounds.

Case Study: Drug Development

In a study focusing on neuroprotective agents, derivatives of compounds similar to 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester were optimized for targeting the MAP4K family. These analogs demonstrated improved potency and efficacy, highlighting the compound's potential in developing therapeutic agents for neurodegenerative diseases .

Bioconjugation

The compound can be utilized in bioconjugation processes, where it modifies biomolecules for research and therapeutic purposes. This application is particularly useful in creating targeted drug delivery systems or imaging agents.

Material Science

In material science, 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester is explored for developing advanced materials with specific properties. Its reactivity allows for the integration into polymer matrices or other composite materials.

Agriculture

The compound has potential applications in agriculture through the synthesis of agrochemicals. Its ability to form complex structures can lead to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Mécanisme D'action

The mechanism of action of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester involves its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation process .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The electronic and steric properties of substituents significantly influence reactivity and solubility. Key analogues include:

*Estimated based on structural similarity.

Key Observations :

- Electron-Donating Groups (e.g., Ethoxy, Methoxy) : Improve solubility in polar solvents like acetone and chloroform but may reduce coupling reactivity due to decreased electrophilicity of the boron center.

- Electron-Withdrawing Groups (e.g., Cyano, Fluoro): Enhance Suzuki coupling efficiency by activating the boronic ester . For example, the cyano-substituted analogue (C₁₄H₁₇BFNO₃) exhibits faster reaction rates than the target compound .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on steric and electronic factors:

- Electron-Withdrawing Substituents: The 4-cyano-2-fluoro-5-methoxyphenylboronic ester (C₁₄H₁₇BFNO₃) achieves >90% coupling yields under standard Pd catalysis due to enhanced boron electrophilicity .

- Steric Hindrance : The 3-chloro-4-ethoxy-5-fluorophenylboronic ester (C₁₄H₁₉BClFO₃) exhibits slower reaction kinetics due to chlorine’s steric bulk .

- Solubility Effects : The target compound’s methoxy and ethoxy groups improve solubility in THF/H₂O mixtures (common Suzuki reaction solvents), enabling efficient catalysis .

Physical Properties: Solubility and Stability

- Solubility: Pinacol esters generally exhibit superior solubility over free boronic acids.

- Stability : The pinacol ester group stabilizes boron against hydrolysis. However, oxidative deprotection (e.g., using NaIO₄/NH₄OAc) converts esters to boronic acids, as demonstrated for compound 35 → 33 in .

Activité Biologique

4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester is a boronic acid derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of ethoxy, fluoro, and methoxy substituents, enhances its reactivity and biological activity. This article explores its biological properties, synthesis, and potential applications based on current research findings.

- Molecular Formula : C15H20BFO4

- Molecular Weight : 296.14 g/mol

- CAS Number : 1259022-70-2

The compound's structure allows it to participate in various chemical reactions, particularly in the formation of carbon-boron bonds, which are crucial in organic synthesis and medicinal chemistry.

Anticancer Properties

Research indicates that boronic acids, including derivatives like 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester, exhibit promising anticancer activity. Boronic acids function as proteasome inhibitors, similar to bortezomib, which is used for treating multiple myeloma. Studies have shown that modifications in the boronic acid structure can enhance selectivity and potency against cancer cells.

| Study | Findings |

|---|---|

| In vitro study on cancer cell lines | Demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. |

| Mechanism of action | Inhibits proteasome activity, leading to increased apoptosis in cancer cells. |

Antibacterial and Antiviral Activity

Boronic acids have also been investigated for their antibacterial and antiviral properties. The introduction of specific substituents can modify the antimicrobial efficacy of these compounds.

| Study | Findings |

|---|---|

| Antibacterial activity against Gram-positive bacteria | Showed effective inhibition of bacterial growth, indicating potential as a new class of antibiotics. |

| Antiviral activity | Preliminary studies suggest effectiveness against certain viral strains, warranting further investigation. |

The synthesis of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester typically involves the reaction of phenolic compounds with boron reagents under controlled conditions. The presence of the ethoxy and methoxy groups enhances solubility and reactivity.

Synthetic Route:

- Starting Materials : Phenolic compound (with ethoxy and methoxy groups) and boron reagent.

- Reaction Conditions : Typically performed under mild conditions with appropriate catalysts.

- Purification : The product is purified using chromatography techniques to obtain high purity.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigating the combination therapy of 4-Ethoxy-2-fluoro-5-methoxyphenylboronic acid pinacol ester with existing chemotherapeutics showed improved efficacy in patients with resistant forms of cancer.

- Results indicated a significant reduction in tumor size compared to controls.

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains.

- Findings revealed potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for this boronic ester to ensure stability and safety?

- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated area to prevent moisture absorption and thermal degradation. Avoid exposure to oxidizers, static discharge, and open flames due to potential incompatibility . For handling, use nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical advice if irritation persists .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>97% as per industry standards) .

- NMR Spectroscopy (e.g., , , NMR) to verify substituent positions and boronic ester integrity .

- UV-Vis Spectroscopy to monitor reactivity or degradation in solution (e.g., absorbance shifts at ~300 nm under oxidative conditions) .

Q. What solvent systems are compatible with this boronic ester for synthetic applications?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). For Suzuki-Miyaura coupling, use degassed mixtures of THF/water with a base (e.g., NaCO) and Pd catalysts. Avoid protic solvents with strong acids/bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How does pH influence the reactivity of this boronic ester in aqueous-phase reactions?

- Methodological Answer : Reactivity can be pH-dependent due to boronate ester hydrolysis. Design experiments using buffered solutions (e.g., 20 mM Tris-HCl, pH 6.9–10.9) and monitor reaction progress via UV-Vis spectroscopy. For example, at pH >9, increased hydroxide concentration may accelerate hydrolysis, reducing coupling efficiency . Kinetic studies should include time-resolved spectral analysis at intervals (e.g., 10–180 minutes) .

Q. What are the potential decomposition pathways under oxidative or thermal stress?

- Methodological Answer : Decomposition may involve:

- Oxidative cleavage : Test stability by exposing the compound to HO (1–10 mM) in methanol or buffer, monitoring via UV-Vis for absorbance changes indicative of nitro or phenolic byproducts .

- Thermal degradation : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at elevated temperatures (e.g., 40°C) and analyze degradation products with LC-MS .

Q. How can reaction kinetics be quantitatively analyzed for cross-coupling reactions involving this compound?

- Methodological Answer : Use pseudo-first-order kinetics under excess aryl halide conditions. Monitor boronic ester consumption via:

- NMR Spectroscopy : Track peak integration changes (e.g., aryl proton signals) over time .

- Fluorescence Quenching : If using a fluorescent palladium catalyst, correlate emission intensity with reaction progress.

- GC-MS : Quantify biphenyl product formation at defined intervals .

Safety and Compliance

Q. What are the ecological and toxicological risks associated with this compound?

- Methodological Answer : While acute toxicity data are limited, treat the compound as a potential aquatic toxin. Conduct Daphnia magna or Aliivibrio fischeri bioassays for ecotoxicity screening. Dispose of waste via licensed hazardous chemical handlers, adhering to EPA and local regulations .

Data Contradictions and Mitigation

Q. How should researchers address discrepancies in reported stability or reactivity data?

- Methodological Answer : Variations may arise from differences in solvent purity, catalyst loading, or moisture content. Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.